molecular formula C15H13N3O B1521171 (diphenyl-4H-1,2,4-triazol-3-yl)methanol CAS No. 56999-71-4

(diphenyl-4H-1,2,4-triazol-3-yl)methanol

Cat. No.: B1521171
CAS No.: 56999-71-4
M. Wt: 251.28 g/mol
InChI Key: QFLSXOVPLRTIBH-UHFFFAOYSA-N
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Description

(Diphenyl-4H-1,2,4-triazol-3-yl)methanol: is a chemical compound with the molecular formula C15H13N3O. It is characterized by a triazole ring fused with two phenyl groups and a hydroxymethyl group attached to the triazole nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (diphenyl-4H-1,2,4-triazol-3-yl)methanol typically involves the cyclization of hydrazones derived from phenylhydrazine and carboxylic acids or their derivatives. The reaction conditions often require heating in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

Industrial Production Methods

In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch processes. The choice of method depends on the desired purity, yield, and cost-effectiveness. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

(Diphenyl-4H-1,2,4-triazol-3-yl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: : The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid derivative.

  • Reduction: : The compound can be reduced to remove the oxygen atom, resulting in a triazole derivative without the hydroxymethyl group.

  • Substitution: : The phenyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: : Electrophilic reagents such as nitric acid (HNO3) or bromine (Br2) are employed.

Major Products Formed

  • Oxidation: : Diphenyl-4H-1,2,4-triazol-3-yl carboxylic acid.

  • Reduction: : Diphenyl-4H-1,2,4-triazol-3-ylmethane.

  • Substitution: : Nitro-substituted or halogenated derivatives of the phenyl groups.

Scientific Research Applications

(Diphenyl-4H-1,2,4-triazol-3-yl)methanol: has several applications in scientific research:

  • Chemistry: : It serves as an intermediate in the synthesis of various triazole derivatives, which are important in medicinal chemistry.

  • Biology: : The compound and its derivatives are studied for their biological activities, including antimicrobial and antifungal properties.

  • Medicine: : Triazole derivatives are explored for their potential use in treating infections and other medical conditions.

  • Industry: : The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

(Diphenyl-4H-1,2,4-triazol-3-yl)methanol: is compared with other similar compounds, such as (4-methyl-4H-1,2,4-triazol-3-yl)methanol and (4-phenyl-4H-1,2,4-triazol-3-yl)methanol . These compounds share the core triazole structure but differ in their substituents, leading to variations in their chemical properties and biological activities.

List of Similar Compounds

  • (4-methyl-4H-1,2,4-triazol-3-yl)methanol

  • (4-phenyl-4H-1,2,4-triazol-3-yl)methanol

  • (4,5-diphenyl-4H-1,2,4-triazol-3-yl)methanol

Properties

IUPAC Name

(4,5-diphenyl-1,2,4-triazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c19-11-14-16-17-15(12-7-3-1-4-8-12)18(14)13-9-5-2-6-10-13/h1-10,19H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLSXOVPLRTIBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(diphenyl-4H-1,2,4-triazol-3-yl)methanol

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